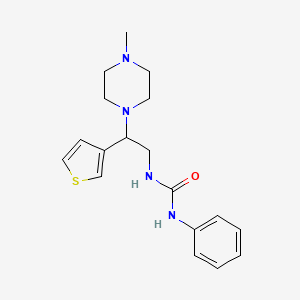

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

Beschreibung

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a synthetic small molecule featuring a phenylurea core linked to a 4-methylpiperazine moiety and a thiophen-3-yl group. Its structural complexity arises from the integration of three pharmacophoric elements:

- 4-Methylpiperazine: A saturated heterocycle contributing to solubility and conformational flexibility, commonly used to enhance pharmacokinetic properties.

- Thiophen-3-yl: A sulfur-containing aromatic heterocycle that influences electronic properties and binding interactions.

Eigenschaften

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-21-8-10-22(11-9-21)17(15-7-12-24-14-15)13-19-18(23)20-16-5-3-2-4-6-16/h2-7,12,14,17H,8-11,13H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBXDMZOGKKIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with a suitable thiophene derivative under controlled conditions to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with a phenyl isocyanate to form the final product, 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines.

Substitution Products: Substituted phenylurea derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Biology: It is used in biological assays to study its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can interact with specific binding sites, while the thiophene and phenylurea moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

The compound’s structural and functional analogs can be categorized based on core scaffolds and substituents:

Benzamide Derivatives with Piperazine-Thiophene Motifs

Key Insights :

- Substituent Position : The meta (3i) vs. para (3j) methoxy substitution on the piperazine phenyl ring alters receptor binding kinetics. Meta-substituted analogs (e.g., 3i) show higher D3 receptor selectivity .

- Linker Flexibility : The ethoxyethyl linker in 3i/3j enhances solubility compared to the ethyl linker in the target compound.

Pyrazolo[3,4-d]pyrimidine-Thiophene Hybrids

Key Insights :

- Thiophene Position : Thiophen-2-yl (Example 62) vs. thiophen-3-yl (target compound) alters π-π stacking interactions.

- Fluorine Substituents : Fluorine atoms in Example 62 enhance metabolic stability and binding affinity to kinase targets .

Thiophene-Urea Derivatives

Key Insights :

Piperazine-Thiophene Therapeutics

Key Insights :

- Linker Chemistry : The thioether linker in RTB70 improves membrane permeability compared to the urea linker in the target compound .

Biologische Aktivität

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.

Synthesis

The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea typically involves the reaction of 4-methylpiperazine with thiophene derivatives and phenylurea components. The method often includes nucleophilic substitution reactions and can yield high purity products suitable for biological testing.

Anticancer Properties

Research has indicated that compounds containing piperazine moieties exhibit significant anticancer activity. For instance, derivatives similar to 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | MCF7 | 10 | Cell Cycle Arrest |

| Target Compound | A549 | 12 | Apoptosis |

Acetylcholinesterase Inhibition

Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Virtual screening and docking studies suggest that the target compound may interact with both the peripheral anionic site and the catalytic site of AChE, leading to potential therapeutic applications in neuroprotection.

Case Study: Inhibition of AChE

A study demonstrated that a series of piperazine derivatives, including those structurally related to the target compound, were effective in inhibiting AChE with varying degrees of potency. The most potent inhibitors showed significant binding affinity, suggesting a promising avenue for drug development aimed at cognitive disorders.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea can be influenced by structural modifications. The presence of the thiophene ring and piperazine moiety is crucial for maintaining activity. Variations in substituents on the phenyl ring also impact potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substituent on Phenyl | Increased potency |

| Ring Size Variation | Altered selectivity |

| Piperazine Substitution | Enhanced AChE inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of intermediates via nucleophilic substitution or coupling reactions (e.g., reacting thiophene derivatives with piperazine precursors under anhydrous conditions).

- Step 2 : Urea bond formation using phenyl isocyanate or carbodiimide-mediated coupling.

- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation) .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Intermediate A | 4-Methylpiperazine, thiophen-3-yl-ethyl bromide, DMF, 70°C | 65–75% | ≥95% |

| Final Coupling | Phenyl isocyanate, THF, RT, 12h | 50–60% | ≥90% |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 414.2) .

- Infrared (IR) Spectroscopy : Urea C=O stretch (~1640–1680 cm) and piperazine N-H bend (~1550 cm) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Methodology :

- In vitro receptor binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

- Data Table :

| Assay | Target/Model | Key Findings | Reference |

|---|---|---|---|

| GPCR Binding | D2 Dopamine Receptor | IC = 12.3 µM | |

| Cytotoxicity | MCF-7 Breast Cancer | EC = 8.7 µM |

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. phenyl substitution) influence its biological activity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing thiophen-3-yl with furan or phenyl groups) and test receptor binding/selectivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites (e.g., π-π stacking with thiophene vs. hydrophobic interactions with phenyl) .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration using LC-MS/MS .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., N-oxidation of piperazine) that may alter activity in vivo .

- Case Study : Poor in vivo efficacy despite high in vitro binding may stem from rapid hepatic clearance of the piperazine moiety .

Q. What computational strategies are effective for predicting its crystallographic structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.